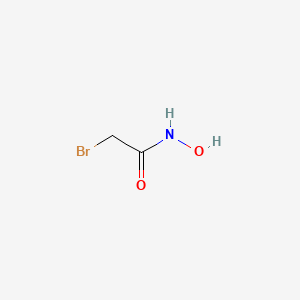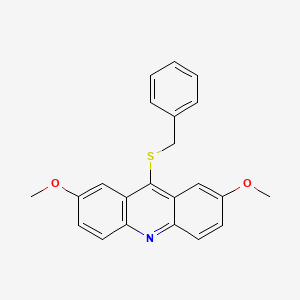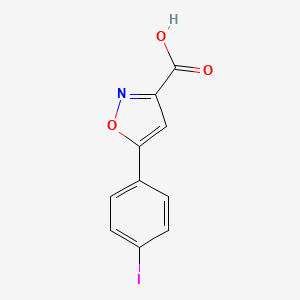
Imidazolidine, 2-(4-bromophenyl)-1,3-dihydroxy-4,4,5,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol is an organic compound that features a bromophenyl group attached to an imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol typically involves the reaction of 4-bromobenzaldehyde with 2,2,4,4-tetramethyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. Solvent recovery and recycling are also implemented to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different imidazolidine derivatives with altered functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products Formed
Oxidation: Imidazolidine derivatives with additional oxygen-containing functional groups.
Reduction: Imidazolidine derivatives with reduced functional groups.
Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazolidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-dione
- 2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-dithione
Uniqueness
2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol is unique due to its specific combination of a bromophenyl group and an imidazolidine ring with hydroxyl groups. This structure imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
623946-20-3 |
|---|---|
Molekularformel |
C13H19BrN2O2 |
Molekulargewicht |
315.21 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-1,3-dihydroxy-4,4,5,5-tetramethylimidazolidine |
InChI |
InChI=1S/C13H19BrN2O2/c1-12(2)13(3,4)16(18)11(15(12)17)9-5-7-10(14)8-6-9/h5-8,11,17-18H,1-4H3 |
InChI-Schlüssel |
ZLRXDBVMARDABB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N(C(N1O)C2=CC=C(C=C2)Br)O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12929743.png)




![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12929757.png)


![[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12929775.png)
![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanamine dihydrochloride](/img/structure/B12929778.png)



![Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate](/img/structure/B12929810.png)
